molecular formula C24H24FN3O4S2 B2866170 N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851781-40-3

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2866170
CAS No.: 851781-40-3
M. Wt: 501.59
InChI Key: HYVWXVZCMITQST-UHFFFAOYSA-N
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Description

The compound N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a pyrazoline derivative featuring dual sulfonamide groups. Its structure includes:

  • A 4,5-dihydro-1H-pyrazoline core substituted at position 1 with a 4-fluorobenzenesulfonyl group.
  • Position 5 is occupied by a 4-methylphenyl moiety.
  • Position 3 is linked to a phenyl ring bearing an ethane-1-sulfonamide group.

Properties

IUPAC Name

N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-12-8-18(9-13-21)23-16-24(19-6-4-17(2)5-7-19)28(26-23)34(31,32)22-14-10-20(25)11-15-22/h4-15,24,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVWXVZCMITQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, including the formation of the dihydropyrazole core and subsequent functionalization with sulfonyl and phenyl groups. Common reagents used in these reactions include fluorobenzene, methylbenzene, and ethanesulfonamide. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on the Pyrazoline Core

The target compound’s para-fluoro and para-methyl substituents distinguish it from analogues. Key comparisons include:

Compound (Reference) R1 (Position 1) R2 (Position 5) Key Features/Bioactivity
Target Compound 4-Fluorobenzenesulfonyl 4-Methylphenyl Dual sulfonamide groups; potential enhanced enzyme binding
Compound 4-Hydroxyphenyl Aryl (variable) Cytotoxicity against cancer cell lines
Compound 3-Chlorobenzenesulfonyl 2-Fluorophenyl Halogen substituents may alter electronic properties
Compound 4-Chlorobenzenesulfonyl 2-Fluorophenyl Higher molecular weight (522.01 g/mol) due to Cl

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The 4-methylphenyl group at position 5 introduces steric bulk, which could influence binding pocket accessibility relative to smaller substituents (e.g., 2-fluorophenyl in and ) .

Sulfonamide Functional Groups

The dual sulfonamide groups in the target compound contrast with mono-sulfonamide analogues:

  • Compounds: Mono-sulfonamide pyrazolines showed moderate diuretic activity in silico . The target’s dual sulfonamides may enable dual-target inhibition or stronger hydrogen bonding.
  • The target’s lower molecular weight (~500–520 g/mol) may improve bioavailability.

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight : Estimated at ~500–520 g/mol, comparable to ’s 522 g/mol compound. Lower than ’s 603 g/mol, suggesting better absorption .
  • LogP: The 4-methylphenyl group may increase lipophilicity vs.

Biological Activity

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed exploration of its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in the realm of medicinal chemistry. Its structure can be broken down as follows:

  • Sulfonamide moiety : Contributes to the compound's interaction with biological targets.
  • Pyrazole ring : Known for its role in various pharmacological activities.
  • Fluorobenzene group : Enhances lipophilicity and may influence binding interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in various metabolic pathways, similar to other known sulfonamides.
  • Receptor Modulation : The compound may act on specific receptors, altering cellular signaling pathways that regulate cell proliferation and survival.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by targeting pathways such as Wnt/β-catenin signaling. For example, a related compound demonstrated IC50 values of 2 μM against colorectal cancer cells .
  • Anti-inflammatory Properties :
    • Sulfonamides are often associated with anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
  • Metabolic Stability :
    • The stability of the compound in metabolic studies suggests potential for therapeutic use, as it may exhibit prolonged action in vivo .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
Enzyme inhibitionTargeting metabolic pathways

Case Studies

  • Colorectal Cancer Study :
    • A related sulfonamide compound showed significant inhibition of SW480 and HCT116 cell lines with an IC50 of 0.12 μM. This suggests that this compound could exhibit similar efficacy due to structural similarities .
  • Metabolic Stability Assessment :
    • In vitro studies using liver microsomes indicated that compounds with the sulfonamide group have enhanced metabolic stability compared to other classes, suggesting a favorable pharmacokinetic profile for potential drug development .

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